1-(2-Chlorophenyl)cyclopropanecarboxylic acid 1-(2-Chlorophenyl)cyclopropanecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 122143-19-5
VCID: VC20874751
InChI: InChI=1S/C10H9ClO2/c11-8-4-2-1-3-7(8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13)
SMILES: C1CC1(C2=CC=CC=C2Cl)C(=O)O
Molecular Formula: C10H9ClO2
Molecular Weight: 196.63 g/mol

1-(2-Chlorophenyl)cyclopropanecarboxylic acid

CAS No.: 122143-19-5

Cat. No.: VC20874751

Molecular Formula: C10H9ClO2

Molecular Weight: 196.63 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Chlorophenyl)cyclopropanecarboxylic acid - 122143-19-5

Specification

CAS No. 122143-19-5
Molecular Formula C10H9ClO2
Molecular Weight 196.63 g/mol
IUPAC Name 1-(2-chlorophenyl)cyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C10H9ClO2/c11-8-4-2-1-3-7(8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13)
Standard InChI Key CODFVANRHMDSSS-UHFFFAOYSA-N
SMILES C1CC1(C2=CC=CC=C2Cl)C(=O)O
Canonical SMILES C1CC1(C2=CC=CC=C2Cl)C(=O)O

Introduction

Chemical Identity and Structural Properties

Basic Identification

1-(2-Chlorophenyl)cyclopropanecarboxylic acid is identified by the CAS Registry Number 122143-19-5 and possesses the molecular formula C₁₀H₉ClO₂ . The compound is characterized by a cyclopropane ring substituted with both a carboxylic acid group and a 2-chlorophenyl (ortho-chlorophenyl) moiety at the 1-position of the cyclopropane ring. This specific substitution pattern distinguishes it from its structural isomers and contributes to its unique chemical behavior.

Physical and Chemical Properties

The physical and chemical properties of 1-(2-Chlorophenyl)cyclopropanecarboxylic acid are summarized in Table 1:

PropertyValue
Molecular Weight196.63 g/mol
Physical StateCrystalline solid
Density1.403 g/cm³
Boiling Point345.9°C at 760 mmHg
Flash Point163°C
LogP2.45620
Vapor Pressure2.26E-05 mmHg at 25°C
Index of Refraction1.619
SolubilitySoluble in organic solvents, limited water solubility
pKa~4.5 (estimated for carboxylic acid)

Table 1: Physicochemical properties of 1-(2-Chlorophenyl)cyclopropanecarboxylic acid

Structural Identifiers

For precise structural identification in chemical databases and literature, various standardized notations are used, as detailed in Table 2:

Identifier TypeValue
IUPAC Name1-(2-chlorophenyl)cyclopropane-1-carboxylic acid
SMILESC1C(C1C(=O)O)C2=CC=CC=C2Cl
InChIInChI=1S/C10H9ClO2/c11-9-4-2-1-3-6(9)7-5-8(7)10(12)13/h1-4,8-9H,5H2,(H,12,13)
InChIKeyFXRZNBPQNVOJTP-UHFFFAOYSA-N

Table 2: Structural identifiers for 1-(2-Chlorophenyl)cyclopropanecarboxylic acid

Synthetic Methodologies

Laboratory Synthesis

Several synthetic approaches have been developed for the preparation of 1-(2-Chlorophenyl)cyclopropanecarboxylic acid. One common method involves the hydrolysis of the corresponding nitrile derivative under basic conditions:

  • The synthesis begins with 1-(2-chlorophenyl)cyclopropanecarbonitrile, which serves as the key precursor.

  • This nitrile compound is subjected to hydrolysis using 4.0 N LiOH(aq) under reflux conditions for approximately 15 hours.

  • After cooling to room temperature, the reaction mixture is acidified with HCl to pH 2-4.

  • The product is then isolated through extraction with ethyl acetate, followed by drying and solvent removal to obtain the pure carboxylic acid .

Alternative Synthetic Routes

An alternative approach involves the direct cyclopropanation of 2-chlorostyrene derivatives followed by oxidation of the resulting cyclopropane to introduce the carboxylic acid functionality. This method utilizes diazomethane or other carbene-generating reagents in the presence of suitable catalysts such as rhodium or copper complexes .

Chemical Reactivity

Carboxylic Acid Functionality

The carboxylic acid group in 1-(2-Chlorophenyl)cyclopropanecarboxylic acid displays typical reactivity patterns:

  • Esterification: Reaction with alcohols in the presence of acid catalysts to form esters

  • Amidation: Conversion to amides through reaction with amines

  • Reduction: Transformation to primary alcohols using reducing agents such as LiAlH₄

  • Salt formation: Deprotonation with bases to form carboxylate salts, which enhances water solubility

Cyclopropane Ring Reactivity

The cyclopropane ring introduces significant ring strain (approximately 27.5 kcal/mol), making it susceptible to ring-opening reactions under specific conditions:

  • Nucleophilic ring-opening reactions

  • Reductive cleavage with hydrogen in the presence of transition metal catalysts

  • Electrophilic ring-opening with acids

The proximity of the chlorophenyl substituent to the cyclopropane ring can influence these reactions through steric and electronic effects.

Applications in Pharmaceutical Research

Medicinal Chemistry Applications

1-(2-Chlorophenyl)cyclopropanecarboxylic acid and its derivatives have attracted significant interest in medicinal chemistry research. The compound serves as a valuable synthetic intermediate in the development of various bioactive molecules . The cyclopropane motif, in particular, is a privileged structure in drug design due to its unique conformational constraints and metabolic stability.

Development of Antidepressant Compounds

Research has shown that derivatives of arylcyclopropanecarboxylic acids exhibit potential antidepressant activity. A series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives, structurally related to 1-(2-Chlorophenyl)cyclopropanecarboxylic acid, have been synthesized and evaluated as potential antidepressants . Some of these compounds demonstrated activity exceeding that of established antidepressants such as imipramine and desipramine in preclinical studies.

Role as Chemical Building Block

The unique structure of 1-(2-Chlorophenyl)cyclopropanecarboxylic acid makes it a valuable building block for the synthesis of complex molecules. The carboxylic acid group provides a reactive handle for further functionalization, while the chlorophenyl moiety offers opportunities for cross-coupling reactions and other transformations .

Comparative Analysis with Structural Isomers

Positional Isomers

The position of the chlorine atom on the phenyl ring significantly influences the physical properties and reactivity of chlorophenylcyclopropanecarboxylic acids. Table 3 presents a comparison between 1-(2-Chlorophenyl)cyclopropanecarboxylic acid and its positional isomers:

Property1-(2-Chlorophenyl)cyclopropanecarboxylic acid1-(4-Chlorophenyl)cyclopropanecarboxylic acid2-(4-Chlorophenyl)cyclopropanecarboxylic acid
CAS Number122143-19-572934-37-390940-40-2
Melting PointNot definitively reported152-155°CNot definitively reported
Steric EffectsSignificant ortho effect due to chlorine proximityMinimal steric hindranceDifferent cyclopropane substitution pattern
ReactivityEnhanced by ortho-chlorine electronic effectsStandard reactivity for para-substituted aromaticsDistinct reactivity due to 2-position on cyclopropane

Table 3: Comparison of chlorophenylcyclopropanecarboxylic acid isomers

Structural Variations

Recent Research Developments

Synthetic Applications

Recent research has explored the utility of 1-(2-Chlorophenyl)cyclopropanecarboxylic acid in the synthesis of complex organic molecules. The compound's strained cyclopropane ring and reactive carboxylic acid group make it particularly valuable in the construction of molecules with specific stereochemical requirements.

Future Research Directions

Several promising areas for future research involving 1-(2-Chlorophenyl)cyclopropanecarboxylic acid include:

  • Development of new synthetic methodologies for functionalization of the cyclopropane ring

  • Investigation of structure-activity relationships in pharmaceutical applications

  • Exploration of catalytic transformations involving the carboxylic acid moiety

  • Evaluation of potential applications in materials science

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